molecular formula C10H14N2O4 B1659061 n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide CAS No. 6323-83-7

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide

Cat. No.: B1659061
CAS No.: 6323-83-7
M. Wt: 226.23 g/mol
InChI Key: WWEDWTGXAUAFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide: is a chemical compound with a complex structure that includes multiple hydroxyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a compound containing the 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The pyridine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

  • n-[Tris(hydroxymethyl)methyl]acrylamide
  • n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acrylamide

Uniqueness: n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide is unique due to the presence of both the pyridine ring and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-5-10(6-14,7-15)12-9(16)8-2-1-3-11-4-8/h1-4,13-15H,5-7H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEDWTGXAUAFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283927
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-83-7, 18951-74-1
Record name NSC34267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.